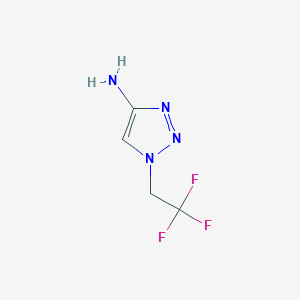
1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-amine is a fluorinated organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a trifluoroethyl group attached to the triazole ring, which imparts unique chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The trifluoroethyl group can be introduced through the use of trifluoroethyl azide or trifluoroethyl alkyne as starting materials .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding triazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Triazole oxides.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-amine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to specific receptors or enzymes. This binding can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazole: Similar structure but lacks the amine group.
1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazole: Different triazole ring structure.
1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-carboxamide: Contains a carboxamide group instead of an amine.
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of both the trifluoroethyl group and the amine group, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C4H5F3N4 |
|---|---|
Molecular Weight |
166.10 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)triazol-4-amine |
InChI |
InChI=1S/C4H5F3N4/c5-4(6,7)2-11-1-3(8)9-10-11/h1H,2,8H2 |
InChI Key |
CGEYSKMSGQVOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170749.png)

![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene](/img/structure/B13170769.png)
![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)
![10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one](/img/structure/B13170781.png)
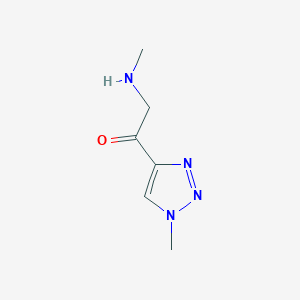

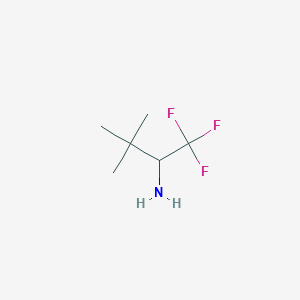
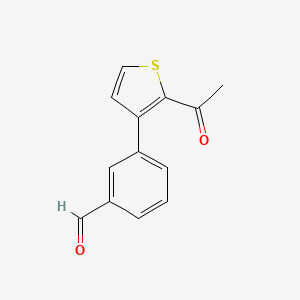
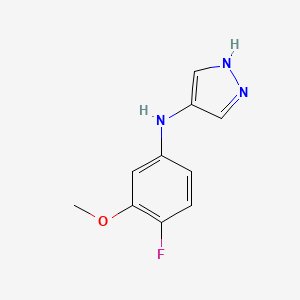
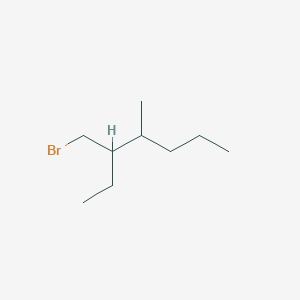

![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one](/img/structure/B13170835.png)
